molecular formula C9H12O4 B14518431 Bicyclo[2.2.1]heptane-2,2-dicarboxylic acid CAS No. 62821-26-5

Bicyclo[2.2.1]heptane-2,2-dicarboxylic acid

Cat. No.: B14518431
CAS No.: 62821-26-5
M. Wt: 184.19 g/mol
InChI Key: BWWABJCTNYPMGD-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2,2-dicarboxylic acid, also known as norbornane-2,2-dicarboxylic acid, is a bicyclic compound with a unique structure that consists of a cyclohexane ring with a methylene bridge in the 1,4-position. This compound is a derivative of norbornane and is known for its stability and rigidity, making it an interesting subject of study in various fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of bicyclo[2.2.1]heptane-2,2-dicarboxylic acid typically involves the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium. The reaction is carried out using an aluminum-nickel alloy catalyst at a temperature range of 15-40°C and atmospheric pressure . This method yields a high purity product with a yield of over 98%.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity, making the process suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2,2-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include ketones, alcohols, alkanes, and substituted derivatives of this compound. These products have various applications in chemical synthesis and material science.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2,2-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]heptane-2,2-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Norbornane: A saturated hydrocarbon with a similar bicyclic structure.

    Norbornene: A related compound with a double bond in the bicyclic structure.

    Norbornadiene: A bicyclic compound with two double bonds.

Uniqueness

Bicyclo[2.2.1]heptane-2,2-dicarboxylic acid is unique due to its two carboxylic acid groups, which provide additional reactivity and functionality compared to other similar compounds. This makes it a valuable compound for various chemical and industrial applications .

Properties

CAS No.

62821-26-5

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-2,2-dicarboxylic acid

InChI

InChI=1S/C9H12O4/c10-7(11)9(8(12)13)4-5-1-2-6(9)3-5/h5-6H,1-4H2,(H,10,11)(H,12,13)

InChI Key

BWWABJCTNYPMGD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(C(=O)O)C(=O)O

Origin of Product

United States

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